molecular formula C12H14O4 B14670577 Dimethyl bicyclo[2.2.2]octa-2,5-diene-1,4-dicarboxylate CAS No. 41894-67-1

Dimethyl bicyclo[2.2.2]octa-2,5-diene-1,4-dicarboxylate

Cat. No.: B14670577
CAS No.: 41894-67-1
M. Wt: 222.24 g/mol
InChI Key: BOTWXERIRYASIE-UHFFFAOYSA-N
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Description

Dimethyl bicyclo[2.2.2]octa-2,5-diene-1,4-dicarboxylate is an organic compound characterized by its unique bicyclic structure. This compound is a derivative of bicyclo[2.2.2]octa-2,5-diene, where the carboxylate groups are esterified with methanol. It is known for its stability and reactivity, making it a valuable compound in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dimethyl bicyclo[2.2.2]octa-2,5-diene-1,4-dicarboxylate typically involves the Diels-Alder reaction, a [4+2] cycloaddition reaction between a diene and a dienophile. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired bicyclic structure. The resulting product is then esterified using methanol in the presence of an acid catalyst to yield the dimethyl ester.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production and minimizes the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions: Dimethyl bicyclo[2.2.2]octa-2,5-diene-1,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding dicarboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or other nucleophiles are employed under basic conditions.

Major Products:

    Oxidation: Bicyclo[2.2.2]octa-2,5-diene-1,4-dicarboxylic acid.

    Reduction: Bicyclo[2.2.2]octa-2,5-diene-1,4-dimethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Dimethyl bicyclo[2.2.2]octa-2,5-diene-1,4-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a drug precursor or intermediate in pharmaceutical synthesis.

    Industry: It is used in the production of polymers and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of dimethyl bicyclo[2.2.2]octa-2,5-diene-1,4-dicarboxylate involves its reactivity towards various chemical reagents. The bicyclic structure provides a rigid framework that influences its reactivity and interaction with other molecules. The ester groups can undergo hydrolysis, oxidation, or reduction, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and conditions employed.

Comparison with Similar Compounds

    Bicyclo[2.2.2]octa-2,5-diene: The parent compound without ester groups.

    Bicyclo[2.2.2]octa-2,5-diene-1,4-dicarboxylic acid: The oxidized form of the compound.

    Bicyclo[2.2.2]octa-2,5-diene-1,4-dimethanol: The reduced form of the compound.

Uniqueness: Dimethyl bicyclo[2.2.2]octa-2,5-diene-1,4-dicarboxylate is unique due to its esterified carboxylate groups, which enhance its solubility and reactivity compared to its parent compound and other derivatives. This makes it a versatile intermediate in organic synthesis and industrial applications.

Properties

CAS No.

41894-67-1

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

dimethyl bicyclo[2.2.2]octa-2,5-diene-1,4-dicarboxylate

InChI

InChI=1S/C12H14O4/c1-15-9(13)11-3-6-12(7-4-11,8-5-11)10(14)16-2/h3-4,6-7H,5,8H2,1-2H3

InChI Key

BOTWXERIRYASIE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CCC(C=C1)(C=C2)C(=O)OC

Origin of Product

United States

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